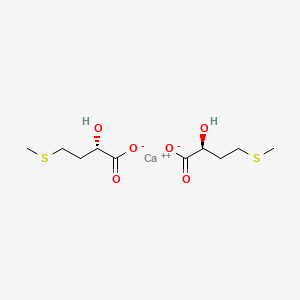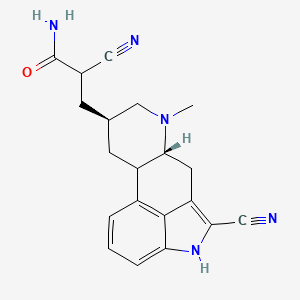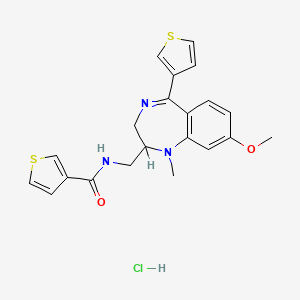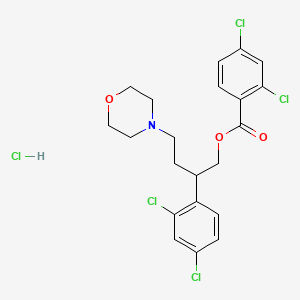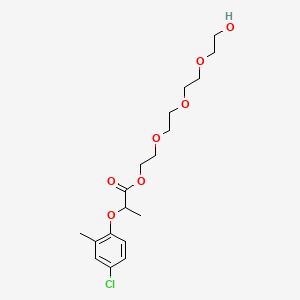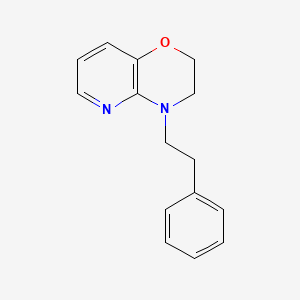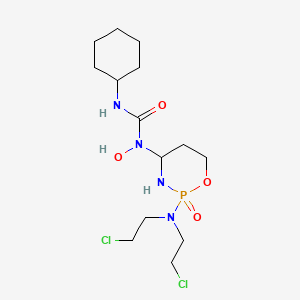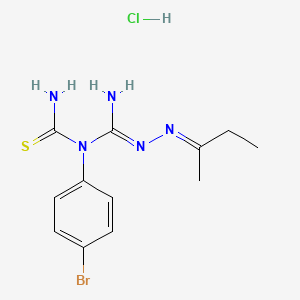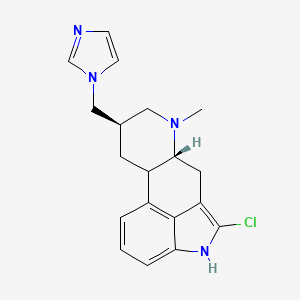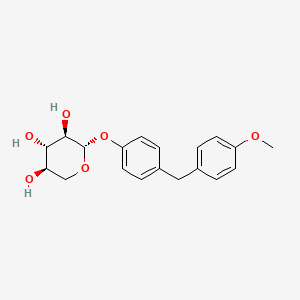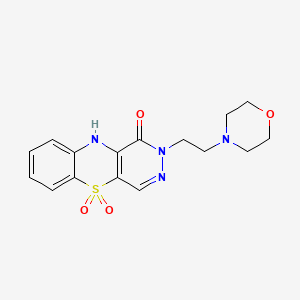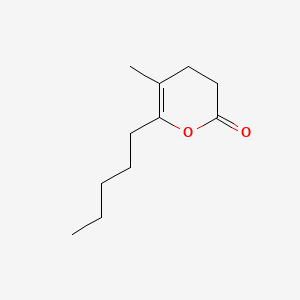
3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one is a chemical compound belonging to the class of organic compounds known as dihydropyrans. Dihydropyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and two double bonds. This particular compound has a molecular formula of C11H18O2 and a molecular weight of 182.259 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of pentyl-substituted 2-hydroxy-5-methylhexanoic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The process may involve the use of solvents, temperature control, and purification steps to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
3,6-Dihydro-2H-pyran
4-Methyl-2,3-dihydropyran-6-one
5,6-Dihydro-4-methyl-2H-pyran-2-one
Propiedades
Número CAS |
97635-25-1 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5-methyl-6-pentyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-10-9(2)7-8-11(12)13-10/h3-8H2,1-2H3 |
Clave InChI |
XMCPKADSAMTJOG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(CCC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

